Cas no 880-52-4 (1-Acetamidoadamantane)

1-Acetamidoadamantane structure
1-Acetamidoadamantane structure
Nombre del producto:1-Acetamidoadamantane
Número CAS:880-52-4
MF:C12H19NO
Megavatios:193.285363435745
MDL:MFCD00074730
CID:40182
PubChem ID:64153

1-Acetamidoadamantane Propiedades químicas y físicas

Nombre e identificación

    • N-(Adamantan-1-yl)acetamide
    • 1-Acetylaminoadamantan
    • 1-Acetyl Adamantanamine
    • N-(1-Adamantyl)acetamide
    • N-Acetyl Adamantamine
    • 1-Acetamidoadamantane
    • N-1-Adamantylacetamide
    • N-Acetyl-1-adamantanamine
    • 1-Acetamido-tricyclo[3.3.1.1(3,7)]decane
    • n-(1-adamantyl)-acetamide
    • 1-Acetylaminoadamantane
    • n-adamantylacetamide
    • 1-Adamantylacetamide
    • Acetamide, N-1-adamantyl-
    • 5283Y1VOII
    • Acetamide, N-(1-adamantyl)-
    • BCVXYGJCDZPKGV-UHFFFAOYSA-N
    • 1-Acetamino
    • Acetamide, N-1-adamantyl- (6CI, 7CI, 8CI)
    • N-Tricyclo[3.3.1.13,7]dec-1-ylacetamide (ACI)
    • N-(Tricyclo[3.3.1.13,7]dec-1-yl)acetamide
    • N-Acetyl amantadine
    • NSC 527917
    • AKOS001064174
    • Acetamide, N-tricyclo(3.3.1.13,7)dec-1-yl-
    • BRN 2098306
    • 1-Acetylamantadine
    • N-Acetylamantadine
    • AKOS000472072
    • DB-003017
    • W-200099
    • Q27260972
    • PD065542
    • 1-Acetamino adamantane
    • N-(TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETAMIDE
    • A0737
    • AB00694312-03
    • AC-16090
    • Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl-
    • N-Tricyclo(3.3.1.13,7)dec-1-ylacetamide
    • InChI=1/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14
    • NCGC00322546-01
    • N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
    • MFCD00074730
    • DTXSID9061255
    • NS00022861
    • Acetamide, N-tricyclo[3.3.1.1]dec-1-yl-
    • AB02845
    • N-[1-Adamantyl]acetamide
    • SCHEMBL14283216
    • acetamide, N-tricyclo[3.3.1.1~3,7~]dec-1-yl-
    • EN300-8601068
    • Z27687036
    • 880-52-4
    • SCHEMBL133014
    • EINECS 212-914-9
    • STK355738
    • CS-0159104
    • Acetamide,7]dec-1-yl-
    • W-100421
    • F15406
    • 4-12-00-00220 (Beilstein Handbook Reference)
    • NSC527917
    • SCHEMBL19757636
    • AMANTADINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
    • UNII-5283Y1VOII
    • NSC-527917
    • MDL: MFCD00074730
    • Renchi: 1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
    • Clave inchi: BCVXYGJCDZPKGV-UHFFFAOYSA-N
    • Sonrisas: O=C(C)NC12CC3CC(C1)CC(C3)C2
    • Brn: 2098306

Atributos calculados

  • Calidad precisa: 193.14700
  • Masa isotópica única: 193.147
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 230
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.2
  • Superficie del Polo topológico: 29.1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.9854 (rough estimate)
  • Punto de fusión: 147.0 to 151.0 deg-C
  • Punto de ebullición: 329.52°C (rough estimate)
  • Punto de inflamación: 210.6°C
  • índice de refracción: 1.4596 (estimate)
  • PSA: 29.10000
  • Logp: 2.48220
  • Disolución: Not determined

1-Acetamidoadamantane Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: R36/37/38
  • Instrucciones de Seguridad: S36-S24/25
  • Rtecs:AB4308000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:0-6°C

1-Acetamidoadamantane Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Acetamidoadamantane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D409234-5g
1-Acetamidoadamantane
880-52-4 97%
5g
$145 2024-05-24
eNovation Chemicals LLC
D783028-100g
N-(1-Adamantyl)acetamide
880-52-4 97%
100g
$600 2024-06-05
Enamine
EN300-8601068-5g
N-(adamantan-1-yl)acetamide
880-52-4 90%
5g
$1199.0 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17224-50g
1-Acetamidoadamantane, 98%
880-52-4 98%
50g
¥1369.00 2023-03-01
Chemenu
CM303741-100g
N-(Adamantan-1-yl)acetamide
880-52-4 98%
100g
$*** 2023-05-29
Apollo Scientific
OR315782-5g
1-Acetamidoadamantane
880-52-4 98%
5g
£15.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1018527-25MG
880-52-4
25MG
¥10902.39 2023-04-13
eNovation Chemicals LLC
D783028-1kg
N-(1-Adamantyl)acetamide
880-52-4 97%
1kg
$2400 2024-06-05
eNovation Chemicals LLC
D409234-25g
1-Acetamidoadamantane
880-52-4 97%
25g
$200 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0737-25g
1-Acetamidoadamantane
880-52-4 98.0%(GC)
25g
¥420.0 2022-06-10

1-Acetamidoadamantane Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Methanol ;  15 min, rt → 135 °C
Referencia
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective
Di Grandi, Martin J.; et al, Synthetic Communications, 2015, 45(22), 2601-2607

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Dimanganese decacarbonyl ;  2 h, 130 °C
Referencia
Synthesis of N-(adamantan-1-yl)amides by reaction of carboxylic acid amides with 1-bromo(chloro)adamantane catalyzed by manganese compounds
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(4), 476-479

Synthetic Routes 3

Condiciones de reacción
Referencia
Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane
Olah, George A.; et al, Journal of Organic Chemistry, 1980, 45(17), 3532-3

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Iodine pentoxide Solvents: Acetonitrile
Referencia
Oxidative alkylation of azoles: VII. Adamantylation of azoles via oxidative generation of 1-adamantyl cations
Tsypin, V. G.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(12), 1762-1766

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Bromotrichloromethane Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ;  8 h, rt
Referencia
IrIII-Catalyzed direct syntheses of amides and esters using nitriles as acid equivalents: a photochemical pathway
Talukdar, Ranadeep, New Journal of Chemistry, 2020, 44(14), 5303-5308

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  3 h, 105 °C
Referencia
The isocyanide SN2 reaction
Patil, Pravin ; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
Synthetic methods based on adamantyl nitrates. Mono- and bifunctional derivatives of adamantane
Moiseev, I. K.; et al, Khimiya i Tekhnol. Elementorgan. Poluproduktov i Polimerov, 1984, 11, 11-20

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, 0 °C
1.3 Reagents: Sulfuric acid ;  18 h, 0 °C
1.4 0.5 h, 0 °C; 0.5 h, 0 °C; 1.5 h, rt
Referencia
γ-aminoadamantanecarboxylic acids through direct C-H bond amidations
Wanka, Lukas; et al, European Journal of Organic Chemistry, 2007, (9), 1474-1490

Synthetic Routes 9

Condiciones de reacción
1.1 0.5 h, 115 °C
1.2 Reagents: Sulfuric acid Solvents: Acetonitrile ;  0.5 h, 115 °C; 115 °C → 125 °C; 3.5 h, 125 °C
Referencia
A simple method for synthesis of amantadine hydrochloride
Vu, Binh Duong; et al, International Journal of Pharmaceutical Sciences and Research, 2022, 13(2), 763-775

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Dimanganese decacarbonyl ;  2 - 3 h, 120 - 130 °C
Referencia
Synthesis of N-(adamantan-1-yl)amides by reaction of carboxylic acid amides with 1-bromo(chloro)adamantane catalyzed by manganese compounds
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(4), 476-479

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
Referencia
Detection of Cytochrome P450 Substrates by Using a Small-Molecule Droplet Array on an NADH-Immobilized Solid Surface
Takayama, Hiroshi; et al, ChemBioChem, 2011, 12(18), 2748-2752

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Acetonitrile ;  6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives
Kiyokawa, Kensuke ; et al, Journal of Organic Chemistry, 2017, 82(22), 11711-11720

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Boron trifluoride ,  Water ,  Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ;  16 h, 25 °C
Referencia
Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis
Narobe, Rok; et al, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Fuming nitric acid ;  15 - 20 °C; 0.5 - 1.5 h, 15 - 20 °C
1.2 15 - 20 °C; 1 h, 25 °C
Referencia
Synthesis of Cage Acylamino Derivatives in Nitric Acid Medium
Klimochkin, Yu. N.; et al, Russian Journal of Organic Chemistry, 2021, 57(1), 1-12

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Synthetic methods and reactions; 66. Nitrosonium ion induced preparation of amides from alkyl (arylalkyl) halides with nitriles, a mild and selective Ritter-type reaction
Olah, George A.; et al, Synthesis, 1979, (4), 274-6

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Oxygen ;  rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referencia
Selective α-defluorination of polyfluorinated esters and amides using SmI2/Et3N/H2O
Wettergren, Jenny; et al, Chemical Communications (Cambridge, 2010, 46(40), 7596-7598

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Nitric acid
Referencia
Synthesis of [(alkoxycarbonyl)amino]- and (acetylamino)adamantanes in nitric acid solution
Klimochkin, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1988, (4), 878-80

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ;  40 °C; 60 min, 35 - 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referencia
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances
Giri, Santosh Kumar; et al, RSC Advances, 2017, 7(22), 13653-13667

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referencia
Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)-H Oxidation
Fan, Huafang; et al, Journal of Organic Chemistry, 2022, 87(10), 6742-6759

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  2 h, rt
Referencia
Self-Folding Cavitands
Rudkevich, Dmitry M.; et al, Journal of the American Chemical Society, 1998, 120(47), 12216-12225

Synthetic Routes 21

Condiciones de reacción
Referencia
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; et al, Journal of Organic Chemistry, 1980, 45(26), 5239-43

1-Acetamidoadamantane Raw materials

1-Acetamidoadamantane Preparation Products

1-Acetamidoadamantane Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:880-52-4)N-(1-Adamantyl)acetamide
Número de pedido:sfd21398
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:880-52-4)N-(1-Adamantyl)acetamide
Número de pedido:1625999
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 16:58
Precio ($):discuss personally

1-Acetamidoadamantane Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:880-52-4)N-(1-Adamantyl)acetamide
1625999
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:880-52-4)1-Acetamidoadamantane
A842454
Pureza:99%/99%/99%
Cantidad:100g/250g/1kg
Precio ($):163.0/296.0/593.0